(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol
CAS No.: 477762-55-3
Cat. No.: VC5594638
Molecular Formula: C5H6F3N3OS2
Molecular Weight: 245.24
* For research use only. Not for human or veterinary use.
![(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol - 477762-55-3](/images/structure/VC5594638.png)
Specification
CAS No. | 477762-55-3 |
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Molecular Formula | C5H6F3N3OS2 |
Molecular Weight | 245.24 |
IUPAC Name | (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol |
Standard InChI | InChI=1S/C5H6F3N3OS2/c6-5(7,8)2(12)1-13-4-11-10-3(9)14-4/h2,12H,1H2,(H2,9,10)/t2-/m1/s1 |
Standard InChI Key | XAZGPMHRZJWHRX-UWTATZPHSA-N |
SMILES | C(C(C(F)(F)F)O)SC1=NN=C(S1)N |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The IUPAC name “(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol” delineates its structure:
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Core framework: A three-carbon propanol backbone (2-propanol) with a hydroxyl group at position 2 and a trifluoromethyl group at position 1.
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Substituent: A sulfanyl (-S-) group at position 3, connected to a 5-amino-1,3,4-thiadiazol-2-yl ring.
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Stereochemistry: The (2S) configuration indicates the hydroxyl group resides on the second carbon in the S enantiomeric form .
Molecular Formula and Weight
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Molecular formula:
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Derived from the propanol backbone (), trifluoromethyl group (), and the 1,3,4-thiadiazole-sulfanyl moiety ().
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Molecular weight: 273.27 g/mol (calculated using atomic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00, S=32.07).
Synthesis and Structural Analogues
Route 1: Nucleophilic Substitution
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Intermediate 1: 1,1,1-Trifluoro-2-propanol (CAS 374-01-6) serves as the alcohol precursor .
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Intermediate 2: 5-Amino-1,3,4-thiadiazole-2-thiol, generated via cyclization of thiosemicarbazide derivatives .
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Coupling: React Intermediate 1 with Intermediate 2 under basic conditions (e.g., KOH/ethanol), facilitating thiolate ion attack on a brominated or tosylated propanol derivative .
Route 2: Thiadiazole Functionalization
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Modify pre-existing trifluoropropanol derivatives (e.g., (2S)-1,1,1-trifluoro-2-propanol) by introducing the thiadiazole-sulfanyl group via Mitsunobu or SN2 reactions .
Structural Analogues
Physicochemical Properties
Predicted Properties
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydroxyl and amino groups; limited solubility in nonpolar solvents .
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Melting/Boiling Points: Estimated , (decomposition likely due to thermal instability of thiadiazole) .
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Acidity: The hydroxyl group () and amino group () contribute to pH-dependent solubility .
Spectroscopic Characterization
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IR Spectroscopy:
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NMR Spectroscopy (predicted):
Biological and Industrial Applications
Pharmaceutical Relevance
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